5-chloro-2-methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide
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Overview
Description
5-Chloro-2-methoxy-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}benzamide is an organic compound that serves as an important building block in various chemical syntheses. It is known for its role as an intermediate in the synthesis of glyburide, a medication used to treat type 2 diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzoic acid and 4-aminobenzenesulfonamide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of 5-chloro-2-methoxy-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}benzamide may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification methods can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methoxy-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., NaOH) facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Chloro-2-methoxy-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: As an intermediate in the synthesis of glyburide, it plays a crucial role in the development of medications for type 2 diabetes.
Industry: The compound is utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in metabolic and inflammatory pathways.
Pathways Involved: It modulates pathways related to glucose metabolism, inflammation, and cell proliferation, contributing to its therapeutic effects
Comparison with Similar Compounds
Similar Compounds
2-((5-Chloro-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzenesulfonamide: This compound shares structural similarities and is studied for its potential therapeutic applications.
Indole Derivatives: Compounds like (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide exhibit anti-inflammatory and analgesic activities.
Uniqueness
5-Chloro-2-methoxy-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}benzamide is unique due to its specific structural features and its role as an intermediate in the synthesis of glyburide. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C18H15ClN4O4S |
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Molecular Weight |
418.9 g/mol |
IUPAC Name |
5-chloro-2-methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide |
InChI |
InChI=1S/C18H15ClN4O4S/c1-27-16-8-3-12(19)11-15(16)17(24)22-13-4-6-14(7-5-13)28(25,26)23-18-20-9-2-10-21-18/h2-11H,1H3,(H,22,24)(H,20,21,23) |
InChI Key |
MUBLVZHAPCJGIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 |
Origin of Product |
United States |
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